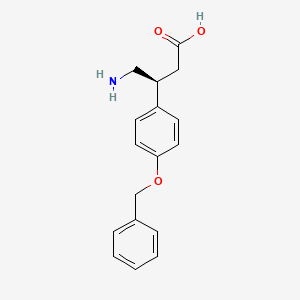![molecular formula C7H6N2S B13096534 5H-Thiopyrano[2,3-d]pyrimidine CAS No. 254-72-8](/img/structure/B13096534.png)
5H-Thiopyrano[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiopyrano[2,3-d]pyrimidine: is a heterocyclic compound that features a fused ring system consisting of a thiopyrano ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Thiopyrano[2,3-d]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing a sulfur atom. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit .
Industrial Production Methods: Industrial production of this compound can be achieved through multi-step synthesis involving the preparation of intermediate compounds followed by cyclization. The use of photochemical methods, such as visible light-mediated reactions with organic dyes like eosin Y, has been explored for more sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5H-Thiopyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5H-Thiopyrano[2,3-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell growth and proliferation .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
Industry: In the industrial sector, this compound derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5H-Thiopyrano[2,3-d]pyrimidine involves the inhibition of key enzymes in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K kinase, the compound effectively blocks the conduction of signaling pathways, leading to reduced cancer cell growth and proliferation .
Comparison with Similar Compounds
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: This compound also targets the PI3K/Akt/mTOR pathway and exhibits similar anticancer properties.
2-Thioxopyrimidines: These compounds share the thiopyrimidine core and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness: 5H-Thiopyrano[2,3-d]pyrimidine stands out due to its unique fused ring system, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of new derivatives with potentially enhanced biological activities .
Properties
CAS No. |
254-72-8 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5H-thiopyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI Key |
AJZAXBNTNLBZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
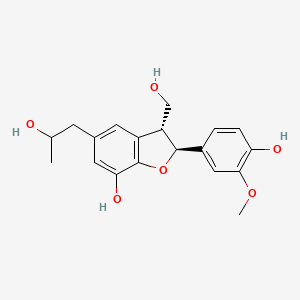
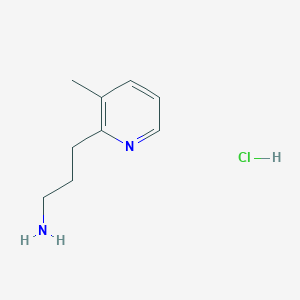
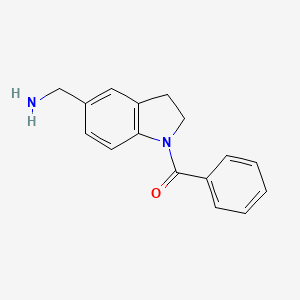
![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
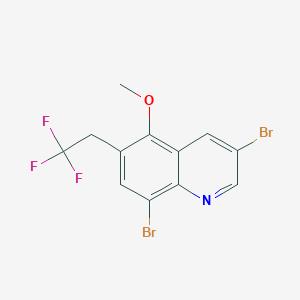
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)

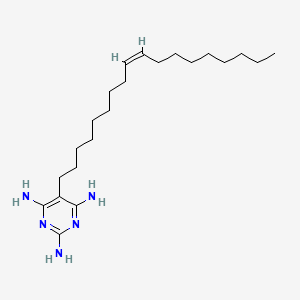
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
